3-(4-Tolyl)butanoic acid methyl ester
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Overview
Description
3-(4-Tolyl)butanoic acid methyl ester is an organic compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.2542 g/mol . This compound is characterized by the presence of a tolyl group attached to a butanoic acid methyl ester moiety. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tolyl)butanoic acid methyl ester typically involves the esterification of 3-(4-Tolyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Tolyl)butanoic acid methyl ester undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 3-(4-Tolyl)butanoic acid and methanol.
Reduction: 3-(4-Tolyl)butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-(4-Tolyl)butanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Tolyl)butanoic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 3-methyl-, ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.
Butanoic acid, 3-methyl-: The acid form without the ester group.
Methyl butanoate: A simpler ester with a butanoic acid backbone.
Uniqueness
3-(4-Tolyl)butanoic acid methyl ester is unique due to the presence of the tolyl group, which imparts specific chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
CAS No. |
24254-66-8 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
methyl 3-(4-methylphenyl)butanoate |
InChI |
InChI=1S/C12H16O2/c1-9-4-6-11(7-5-9)10(2)8-12(13)14-3/h4-7,10H,8H2,1-3H3 |
InChI Key |
OBWVAZIGRGXGIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CC(=O)OC |
Origin of Product |
United States |
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